3-Éthoxy-6-(pipéridin-4-yl)pyridazine

Vue d'ensemble

Description

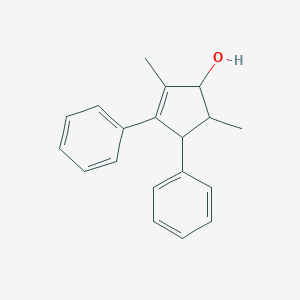

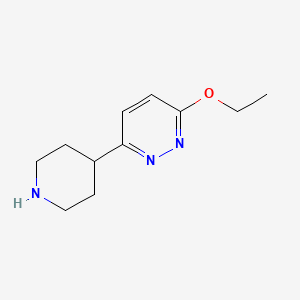

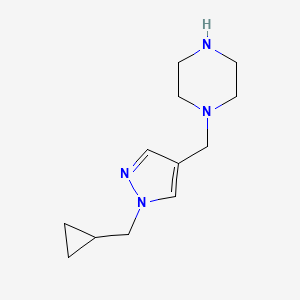

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of pyridazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Ethoxy-6-(piperidin-4-yl)pyridazine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridazine derivatives, including 3-Ethoxy-6-(piperidin-4-yl)pyridazine, can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo copper-promoted 6-endo-trig cyclizations .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be determined using various analytical techniques. For instance, its molecular weight is 207.27 g/mol.Applications De Recherche Scientifique

Chimie médicinale

3-Éthoxy-6-(pipéridin-4-yl)pyridazine est un composé qui a des applications potentielles en chimie médicinale en raison de son noyau pyridazine, qui est connu pour être un pharmacophore polyvalent. Les dérivés de la pyridazine ont été explorés pour une variété d'activités pharmacologiques, notamment les propriétés antimicrobiennes, antihypertensives et anticancéreuses . Le groupe pipéridine présent dans ce composé est également important dans la conception de médicaments, car les dérivés de la pipéridine se trouvent dans plus de vingt classes de produits pharmaceutiques .

Agriculture

Dans le secteur agricole, les dérivés de la pyridazine comme la this compound peuvent être utilisés pour développer des herbicides et des pesticides. Ces composés ont montré des activités herbicides et anti-appétentes, ce qui peut être bénéfique pour la protection des cultures .

Pharmacologie

Le potentiel pharmacologique de la this compound est important, compte tenu du large éventail d'activités présentées par les dérivés de la pyridazine. Ils ont été étudiés pour leurs rôles dans le traitement de maladies comme la tuberculose et pour leurs effets anti-inflammatoires, analgésiques et antipyrétiques . Le fragment pipéridine est particulièrement remarquable, car il est une caractéristique commune de nombreux principes pharmaceutiques actifs .

Orientations Futures

The future directions for research on 3-Ethoxy-6-(piperidin-4-yl)pyridazine could involve exploring its potential pharmacological activities, given that many pyridazine derivatives are known to exhibit a wide range of such activities . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Mécanisme D'action

Target of Action

Pyridazine derivatives have been found to have anti-inflammatory, analgesic, and antipyretic properties . This suggests that they may target enzymes or receptors involved in inflammation and pain signaling.

Mode of Action

Without specific information on “3-Ethoxy-6-(piperidin-4-yl)pyridazine”, it’s difficult to describe its exact mode of action. Some pyridazine derivatives have been seen to inhibit prostaglandin e2 and interleukin activity , which are key mediators of inflammation.

Biochemical Pathways

But based on the properties of similar compounds, it might affect the pathways involving prostaglandins and interleukins .

Analyse Biochimique

Biochemical Properties

3-Ethoxy-6-(piperidin-4-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be more active as a serotonergic agent but least active as a dopaminergic agent . The nature of these interactions involves binding to specific receptors and modulating their activity, which can influence various physiological processes.

Cellular Effects

The effects of 3-Ethoxy-6-(piperidin-4-yl)pyridazine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonergic receptors can lead to changes in neurotransmitter release and uptake, affecting neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, 3-Ethoxy-6-(piperidin-4-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and protein synthesis. The compound’s ability to bind to serotonergic receptors and modulate their activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 3-Ethoxy-6-(piperidin-4-yl)pyridazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

3-Ethoxy-6-(piperidin-4-yl)pyridazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .

Transport and Distribution

The transport and distribution of 3-Ethoxy-6-(piperidin-4-yl)pyridazine within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation in target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Ethoxy-6-(piperidin-4-yl)pyridazine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

3-ethoxy-6-piperidin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKSDYRNYLCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)

![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)

![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1472970.png)

![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)